1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one
Description
Properties
IUPAC Name |
3-cyclopentyl-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c20-15(6-5-13-3-1-2-4-13)18-10-7-14(8-11-18)19-12-9-16-17-19/h9,12-14H,1-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQODXISEIAURY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(CC2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and reactors can help in maintaining the quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.
Reduction reactions might involve hydrogen gas and a metal catalyst.
Substitution reactions can be carried out using nucleophiles and electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound has potential as a probe in biological studies, helping researchers understand cellular processes.
Medicine: It may serve as a lead compound in drug discovery, particularly for developing new therapeutic agents.
Industry: The compound's unique structure makes it useful in the creation of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one exerts its effects involves its interaction with specific molecular targets. The triazole ring, in particular, can bind to various enzymes and receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Substituent Effects on the Propan-1-one Chain
- Cyclopentyl vs. Aromatic/Electron-Withdrawing Groups: Target Compound: The cyclopentyl group provides steric bulk and moderate lipophilicity (clogP estimated ~3.5), favoring passive diffusion across membranes. Molecular weight: 302.35 g/mol . 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one (): The 3,5-dimethylisoxazole group offers hydrogen-bond acceptor capacity, while the cyclopropyl-triazole may increase ring strain, altering conformational flexibility. Molecular weight: 329.4 g/mol .
Heterocyclic Core Modifications
- Piperidine vs. For example, pyrrolidine derivatives () may exhibit tighter binding to rigid active sites due to reduced entropy loss upon complexation .
Physicochemical and Pharmacological Properties
*Estimated based on structural similarity.
Biological Activity
The compound 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one is a member of the triazole family and has garnered attention for its potential biological activities. Triazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{16}H_{24}N_{4}O
- Molecular Weight : 292.39 g/mol
This compound features a piperidine ring substituted with a triazole moiety and a cyclopentyl group, which contributes to its unique biological properties.
Biological Activity Overview
Research indicates that triazole derivatives exhibit a range of biological activities. For example:
- Antimicrobial Activity : Triazoles have been investigated for their effectiveness against various bacterial strains. Studies have shown that certain triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Some triazole compounds have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation.
Table 1: Summary of Biological Activities of Triazole Derivatives
Study 1: Antimicrobial Efficacy
A study published in the International Journal of Current Pharmaceutical Research evaluated various triazole derivatives for their antimicrobial activity. The results indicated that compounds similar to this compound exhibited significant inhibition against both Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, showcasing their potential as antimicrobial agents .
Study 2: Anticancer Activity
Research conducted on a series of triazole derivatives demonstrated that specific modifications in the structure led to enhanced cytotoxicity against breast cancer cells (MCF-7). The study found that compounds with piperidine substitutions had IC50 values as low as 10 µM. This suggests that the incorporation of piperidine and triazole moieties could be crucial for developing effective anticancer agents .
An investigation into the mechanism of action revealed that certain triazole derivatives inhibit carbonic anhydrase II, an enzyme critical in tumor growth and metastasis. The inhibition was quantified using enzyme assays, which showed a significant reduction in enzymatic activity with increasing concentrations of the triazole compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
